molecular formula C20H13ClN2O3S B11564978 N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide

Cat. No.: B11564978
M. Wt: 396.8 g/mol
InChI Key: CNGUKUBJDGRBCU-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C20H13ClN2O3S

Molecular Weight

396.8 g/mol

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-1-oxoisochromene-3-carboxamide

InChI

InChI=1S/C20H13ClN2O3S/c21-14-7-5-12(6-8-14)9-15-11-22-20(27-15)23-18(24)17-10-13-3-1-2-4-16(13)19(25)26-17/h1-8,10-11H,9H2,(H,22,23,24)

InChI Key

CNGUKUBJDGRBCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(OC2=O)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Silver-Catalyzed Cyclization

2-Alkynylbenzaldehydes undergo regioselective cyclization in the presence of a [Ag(I)(Pc-L)] complex (5 mol%) in dry toluene at 30°C. For example, reacting 2-(phenylethynyl)benzaldehyde (3a ) in methanol yields 1-oxo-1H-isochromene-3-carbaldehyde, which is subsequently oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄).

Key Reaction Parameters

StepReagents/ConditionsYield
Cyclization[Ag(I)(Pc-L)] (5 mol%), toluene, 30°C85–92%
OxidationCrO₃, H₂SO₄, acetone, 0°C → rt78%

The carboxylic acid intermediate (CAS 37617-98-4) is confirmed via 1H^1H NMR (δ 8.91 ppm, aromatic protons) and HPLC purity >98%.

Synthesis of 5-(4-Chlorobenzyl)-1,3-Thiazol-2-Amine

The thiazole moiety is constructed using a Hantzsch thiazole synthesis, modified to introduce the 4-chlorobenzyl substituent.

Hantzsch Thiazole Formation

A mixture of 4-chlorobenzyl bromoacetate and thiourea in ethanol undergoes cyclization at reflux (78°C, 6 h) to yield 5-(4-chlorobenzyl)-1,3-thiazol-2-amine. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the bromoester, followed by intramolecular cyclization.

Analytical Data

  • 1H^1H NMR (CDCl₃) : δ 7.35 (d, 2H, J = 8.4 Hz, Ar–H), 7.28 (d, 2H, J = 8.4 Hz, Ar–H), 6.85 (s, 1H, thiazole-H), 4.12 (s, 2H, CH₂).

  • HPLC-MS : m/z 239.1 [M+H]⁺.

Amide Coupling to Form N-[5-(4-Chlorobenzyl)-1,3-Thiazol-2-yl]-1-Oxo-1H-Isochromene-3-Carboxamide

The final step involves coupling the isochromene carboxylic acid with the thiazole amine. Two methods are prevalent:

Acid Chloride Method

1-Oxo-1H-isochromene-3-carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux (2 h) to form the corresponding acyl chloride. Subsequent reaction with 5-(4-chlorobenzyl)-1,3-thiazol-2-amine in dichloromethane (DCM) with triethylamine (TEA) as a base yields the target compound.

Reaction Conditions

StepReagents/ConditionsYield
Acyl chloride formationSOCl₂, reflux, 2 h99%
Amide couplingDCM, TEA, rt, 6 h82%

Carbodiimide-Mediated Coupling

Alternatively, the carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF. This method avoids handling corrosive SOCl₂ and achieves comparable yields (80%).

Optimization Insights

  • EDCI/HOBt System : Reduces racemization and improves solubility of intermediates.

  • Purification : Flash chromatography (hexane/ethyl acetate, 3:1) affords >95% purity.

Characterization and Validation

The final product is characterized using spectroscopic and chromatographic techniques:

  • 1H^1H NMR (600 MHz, CDCl₃) : δ 8.92 (s, 1H, isochromene-H), 7.45–7.30 (m, 6H, Ar–H), 6.88 (s, 1H, thiazole-H), 4.15 (s, 2H, CH₂).

  • HPLC-MS : m/z 437.2 [M+H]⁺ (calculated 436.8).

  • Melting Point : 214–216°C .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways in pathogenic organisms and cancer cells.

    Materials Science: It can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.

    Biological Research: The compound can be used as a probe to study the interactions between proteins and small molecules.

Mechanism of Action

The mechanism of action of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking the substrate from accessing the catalytic site. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Yield (%) Melting Point (°C) Key Substituent Differences
Target Compound C₂₀H₁₄ClN₂O₃S N/A N/A Isochromene-3-carboxamide
N-[5-(4-Chlorobenzyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide (7g) C₁₇H₁₅ClN₂O₂S 93 140–141 Dimethylfuran-carboxamide
2-Chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]acetamide (4c) C₁₂H₁₀Cl₂N₂OS 87 159 Chloroacetamide
N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide C₁₉H₁₃Cl₃N₂OS N/A N/A Dichlorophenyl acrylamide

Key Observations:

  • The target compound ’s isochromene group introduces a rigid, planar aromatic system, likely enhancing π-π stacking interactions with biological targets compared to the flexible chloroacetamide (4c) or the smaller furan (7g) .
  • Higher melting points in analogs like 4c (159°C) may correlate with stronger intermolecular forces (e.g., halogen bonding) due to chlorine atoms .
  • The dichlorophenyl acrylamide derivative features increased lipophilicity (ClogP ~4.2 vs. ~3.5 for the target compound), which could improve membrane permeability but reduce solubility.

Structure-Activity Relationship (SAR) Insights

  • Electron-Deficient Thiazole Core : Enhances hydrogen bonding and π-stacking with target proteins, as seen in COVID-19 protease inhibitors .
  • 4-Chlorobenzyl Group : Improves lipophilicity and may anchor the compound in hydrophobic binding pockets .
  • Isochromene vs. Furan/Acrylamide : The isochromene’s extended aromatic system could improve target affinity but may increase metabolic instability compared to smaller substituents .

Biological Activity

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide, identified by its CAS number 5674-70-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial and enzyme inhibitory activities, as well as its structural characteristics and synthesis.

Chemical Structure

The molecular formula of this compound is C23H17ClN3O2SC_{23}H_{17}ClN_{3}O_{2}S with a molecular weight of approximately 518.05 g/mol. The compound features a thiazole ring and an isochromene moiety, which are significant in its biological activity.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various thiazole derivatives, including those similar to this compound. The synthesized compounds demonstrated moderate to strong activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing weaker effects against Gram-negative strains like Escherichia coli and Salmonella typhi .

CompoundBacterial StrainActivity Level
7lSalmonella typhiModerate
7mBacillus subtilisStrong
7nE. coliWeak

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory activities. Notably, it exhibits strong inhibition against acetylcholinesterase (AChE) and urease enzymes. The IC50 values for these activities suggest a promising potential for treating conditions related to enzyme dysregulation.

EnzymeIC50 Value (µM)Reference Compound (IC50)
Acetylcholinesterase2.14 ± 0.003Thiourea (21.25 ± 0.15)
Urease0.63 ± 0.001Thiourea (21.25 ± 0.15)

The significant inhibition of urease indicates potential applications in treating urease-related disorders, such as urinary tract infections .

The biological activities of this compound are attributed to its ability to interact with specific amino acid residues in target proteins. Molecular docking studies have shown that the compound can effectively bind to the active sites of AChE and urease, disrupting their normal functions .

Case Studies

In a recent case study involving the synthesis and evaluation of thiazole derivatives, compounds similar to this compound were tested for their pharmacological effects. The study revealed that modifications in the thiazole structure significantly influenced both antibacterial and enzyme inhibitory activities, suggesting that further structural optimization could enhance efficacy .

Q & A

Q. What are the standard synthetic routes for N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide?

The synthesis typically involves multi-step reactions:

  • Thiazole Ring Formation : A Huisgen cycloaddition or nucleophilic substitution to introduce the 4-chlorobenzyl group onto the thiazole core .
  • Isochromene Carboxamide Assembly : Coupling the thiazole intermediate with a pre-functionalized isochromene-3-carboxylic acid derivative via amide bond formation, often using coupling agents like EDCI or HOBt .
  • Optimization : Reaction conditions (e.g., solvent polarity, temperature) are critical. For example, dichloromethane or DMF at 60–80°C improves yields .

Q. What analytical methods are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, though challenging due to the compound’s hydrophobicity .

Q. What primary biological activities have been reported for structurally analogous compounds?

  • Antimicrobial Activity : Thiazole derivatives with chlorobenzyl groups show inhibition against Staphylococcus aureus (MIC: 2–8 µg/mL) .
  • Anticancer Potential : Isochromene-carboxamide hybrids exhibit cytotoxicity in breast cancer cell lines (IC₅₀: 10–25 µM) .
  • Anti-inflammatory Effects : Analogues reduce TNF-α production in macrophage models (40–60% inhibition at 10 µM) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action?

  • Enzyme Inhibition Assays : Screen against kinases (e.g., GSK-3β) using ATP-competitive binding assays .
  • Receptor Binding Studies : Radiolabeled ligand displacement assays (e.g., for GPCRs) .
  • Cellular Pathway Analysis : RNA-seq or proteomics to identify deregulated pathways post-treatment .

Q. How should contradictions in biological activity data be addressed?

  • Reproducibility Checks : Validate assays across multiple cell lines (e.g., MCF-7 vs. HeLa) .
  • Purity Verification : Use HPLC (>98% purity threshold) to rule out impurities affecting results .
  • Structural Confirmation : Re-examine stereochemistry via NOESY NMR or computational modeling .

Q. What computational strategies are effective for target identification?

  • Molecular Docking : Use AutoDock Vina to predict binding affinities to enzymes like COX-2 or HDACs .
  • Pharmacophore Modeling : Identify critical functional groups (e.g., chlorobenzyl’s hydrophobic role) .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories .

Q. What methodologies are used for structure-activity relationship (SAR) analysis?

  • Substituent Variation : Compare 4-chlorobenzyl vs. 3-chloro/2-fluoro analogs to assess steric/electronic effects .
  • Bioisosteric Replacement : Replace the isochromene ring with coumarin or quinoline to evaluate scaffold flexibility .
  • Fragment-Based Design : Test truncated analogs (e.g., thiazole-only fragments) to pinpoint pharmacophores .

Q. How can synthesis yields be optimized for scale-up?

  • Catalyst Screening : Test Pd(OAc)₂ vs. CuI for coupling steps .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility .
  • Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes (e.g., 80°C, 20 min) .

Q. What experimental approaches evaluate the compound’s stability under physiological conditions?

  • pH Stability Profiling : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
  • Thermal Analysis : TGA/DSC to assess decomposition temperatures (>200°C indicates thermal stability) .
  • Plasma Stability Assays : Incubate in human plasma (37°C, 24 hr) and quantify remaining compound via LC-MS .

Q. How can cross-disciplinary applications (e.g., materials science) be explored?

  • Coordination Chemistry : Test metal-binding capacity (e.g., Zn²⁺ or Fe³⁺) via UV-Vis titration .
  • Polymer Integration : Incorporate into hydrogels for controlled drug release studies .
  • Photophysical Studies : Evaluate fluorescence properties for biosensor development .

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